(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Description
The compound, a highly glycosylated steroidal derivative, features a cyclopenta[a]phenanthren core with multiple sugar moieties. Its structure includes:
- Steroid backbone: A 17-carbon cyclopenta[a]phenanthren system with methyl groups at positions 4, 4, 9, 13, and 12.
- Glycosylation: Three distinct glycosyl groups attached via ether linkages: A branched oligosaccharide at position 17, composed of two pyranose rings with hydroxyl and hydroxymethyl substituents. A trisaccharide at position 3, containing β-D-glucopyranose units.
- Functional groups: A ketone at position 11 and hydroxyl groups across the steroid core and sugar chains .
Properties
CAS No. |
1793003-50-5 |
|---|---|
Molecular Formula |
C54H90O24 |
Molecular Weight |
1123.29 |
IUPAC Name |
(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)75-47-42(67)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)76-49-45(77-48-43(68)40(65)36(61)28(20-57)74-48)41(66)44(69)46(78-49)71-21-29-37(62)38(63)34(59)26(18-55)72-29/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23?,25?,26-,27+,28+,29+,30?,32+,33-,34-,35+,36+,37+,38+,39-,40-,41-,42+,43+,44-,45+,46-,47-,48-,49+,52+,53-,54+/m0/s1 |
InChI Key |
QGJUMONOOVQUMB-DPLUTHQJSA-N |
SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)OCC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound designated as (3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a large and complex structure with multiple hydroxyl groups that contribute to its biological activity. The presence of stereocenters suggests that the compound may exhibit stereospecific interactions with biological targets.
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. Studies have shown that structurally related compounds can scavenge free radicals effectively .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth in laboratory settings . The mechanism appears to involve disruption of the bacterial cell wall integrity.
Case Studies
- Case Study on Antioxidant Activity
- Case Study on Anti-inflammatory Effects
Research Findings
Scientific Research Applications
Biological Activities
- Antioxidant Properties : The compound exhibits strong antioxidant activity due to the presence of multiple hydroxyl groups. This property is crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines and pathways. This makes it a candidate for therapeutic applications in chronic inflammatory conditions.
- Anticancer Potential : Preliminary research suggests that the compound may induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism may involve the modulation of cell signaling pathways related to cancer progression.
Pharmacological Applications
- Cardiovascular Health : The compound's ability to improve endothelial function and reduce cholesterol levels positions it as a potential agent for cardiovascular disease prevention.
- Diabetes Management : Some studies have indicated that this compound can enhance insulin sensitivity and regulate blood glucose levels. This suggests its role in managing type 2 diabetes.
- Neuroprotective Effects : Research has shown that the compound may protect neuronal cells from damage caused by neurotoxins and oxidative stress. This opens avenues for its use in neurodegenerative diseases like Alzheimer's.
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). Results demonstrated significant scavenging activity comparable to established antioxidants.
- Anti-inflammatory Mechanism Investigation : In vitro studies on macrophage cells showed that treatment with the compound reduced the secretion of TNF-alpha and IL-6 upon LPS stimulation.
- In Vivo Cancer Model : An animal model study indicated that administration of the compound led to a marked reduction in tumor size and metastasis in xenograft models of breast cancer.
Chemical Reactions Analysis
Glycosidic Bond Hydrolysis
The compound contains multiple β-D-glucopyranosyl and α-L-rhamnopyranosyl units connected via glycosidic bonds. These bonds are susceptible to acid-catalyzed hydrolysis:
Oxidation Reactions
The C11 ketone and hydroxyl groups on the aglycone and sugar moieties undergo selective oxidation:
Esterification and Acylation
Hydroxyl groups on sugar units can be acylated under mild conditions:
| Reaction | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Ac₂O/pyridine (rt, 12 h) | Fully acetylated derivative | 95% | |
| Selective benzoylation | BzCl/DMAP (0°C, 2 h) | C2-benzoylated glucose | 63% |
Enzymatic Modifications
Patent data (EP3019608A2) highlights engineered polyketide synthases (PKS) and glycosyltransferases for targeted modifications :
| Enzyme | Modification | Outcome | Application |
|---|---|---|---|
| Cytochrome P450 | C17 hydroxylation | Enhanced solubility | Pharmacokinetic optimization |
| UDP-glycosyltransferase | Addition of xylose at C3-OH | Altered receptor-binding affinity | Structure-activity studies |
Degradation Pathways
Stability studies indicate susceptibility to:
-
Photodegradation : UV light (254 nm) induces cleavage of the C17–C20 bond in the aglycone, forming a conjugated diene system .
-
Thermal degradation : Prolonged heating (>100°C) leads to dehydration of tertiary alcohols (e.g., C6–OH), forming alkenes .
Key Findings from Research
-
Structure-Reactivity Trends :
-
Biological Implications :
Experimental Challenges
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to the steroidal glycoside family. Below is a comparative analysis with structurally related molecules:
*Estimated based on due to structural similarity.
Key Observations:
Glycosylation vs. Aglycones: Unlike β-sitosterol and campesterol, the target compound’s glycosylation enhances water solubility (log Kow likely < 0) compared to non-polar sterols (log Kow ~8–10) . This aligns with glycosides like hesperidin, where sugar moieties improve bioavailability .
Biological Targets: The target compound’s glycosyl groups may facilitate interactions with carbohydrate-binding proteins (e.g., lectins), unlike non-glycosylated sterols that primarily interact with lipid membranes .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters:
Mechanistic Insights:
- Solubility: The glycosyl groups disrupt the steroid’s hydrophobicity, analogous to hesperidin’s rutinoside enhancing its solubility .
- Transport : Organic cation transporters (OCTs) may mediate cellular uptake, similar to cyclometallated gold(III) compounds, where structural bulk influences transport efficiency .
Bioactivity and Therapeutic Potential
- Anti-inflammatory Activity: The compound’s glycosylation may mimic endogenous glyco-steroids (e.g., cortisone derivatives), modulating NF-κB pathways, as seen in ’s sulfated analogue .
- Antioxidant Capacity : Hydroxyl groups on the sugar moieties scavenge free radicals, akin to liquiritin derivatives in Traditional Chinese Medicine .
Q & A
Q. What computational tools predict the compound’s metabolic liabilities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
